molecular formula C21H26N2O6S B2729789 (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1210646-52-8

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2729789
M. Wt: 434.51
InChI Key: JFPCGOHQPMCVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

  • Heteroannulation Reactions : The Bohlmann-Rahtz heteroannulation and related multi-step synthesis techniques are pivotal in constructing complex molecules, including those with furan and pyridine moieties, which are common in natural products and pharmaceuticals (Bagley et al., 2005). Such methodologies could be relevant for the synthesis or modification of the given compound, indicating its potential utility in the development of therapeutics.

  • N-Heterocyclic Phosphenium Cations : The synthesis and reactions of N-heterocyclic phospheniums provide valuable insights into the development of new catalytic processes and the synthesis of phosphorus-containing compounds (Caputo et al., 2008). This suggests that the subject compound could be investigated for its potential roles in catalysis or as an intermediate in the synthesis of novel materials or drugs.

  • Polyalkoxy Derivatives Synthesis : Studies on the reaction of polyalkoxy compounds with various reagents underline the importance of such transformations in creating new molecules with potential pharmacological activities. The manipulation of methoxy groups and the introduction of sulfonyl functionalities are crucial steps in drug design and synthesis (Hodgeman & Prager, 1972).

Medicinal Chemistry Applications

  • Antiestrogenic Activity : The synthesis and biological evaluation of compounds containing methoxyphenyl and related functionalities have led to the discovery of molecules with potent antiestrogenic activities (Jones et al., 1979). This highlights the potential application of the target compound in the development of new therapeutics for hormone-related diseases.

Material Science Applications

  • Poly(arylene ether sulfone) Derivatives : The development of new monomers for poly(arylene ether sulfone)s showcases the application of sulfonyl and methoxy functionalities in creating high-performance polymers with excellent thermal stability, mechanical properties, and conductivity (Shi et al., 2017). This indicates the potential of the compound for applications in advanced material synthesis.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-15-14-19(16(2)29-15)20(24)22-10-8-21(9-11-22)23(12-13-28-21)30(25,26)18-6-4-17(27-3)5-7-18/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPCGOHQPMCVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.